molecular formula C13H19NO2S B454878 Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 438220-75-8

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B454878
CAS No.: 438220-75-8
M. Wt: 253.36g/mol
InChI Key: AATLUXISVORLDM-UHFFFAOYSA-N
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Description

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 438220-75-8) is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound belongs to a class of tetrahydrobenzothiophene derivatives that serve as critical precursors in the synthesis of complex heterocyclic systems. Its primary research value lies in its role as a key scaffold for developing novel tyrosinase inhibitors, which are investigated for the treatment of skin hyperpigmentation and related dermatological conditions . Molecular docking studies suggest that derivatives synthesized from this core structure can effectively interact with the active site of the tyrosinase enzyme, with compounds containing hydroxy groups showing particularly promising activity . Beyond anti-tyrosinase applications, this tetrahydrobenzothiophene scaffold is also a building block for creating pyrimidine derivatives that are explored for a range of biological activities, including potential anticancer and antimicrobial properties . Supplied with a guaranteed purity of 95% , this product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

butan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-8(2)16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATLUXISVORLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149275
Record name 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-75-8
Record name 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : A tetrahydrobenzo[b]thiophene precursor is synthesized by introducing an iodine atom at the 4-position of a cyclohexene ring fused to a thiophene moiety.

  • Carbonylation : The iodinated substrate is treated with carbon monoxide (32 atm) and sec-butanol in the presence of palladium iodide (PdI₂, 2 mol%) and potassium iodide (KI, 10:1 molar ratio to Pd) at 80–100°C for 24–36 hours.

  • Cyclization : CO insertion facilitates the formation of the ester bond, while simultaneous cyclization generates the benzothiophene core.

Key Parameters :

  • Temperature : 80°C for methyl/ethyl esters; 100°C for bulkier alcohols like sec-butanol.

  • Solvent : Methanol or ethanol for smaller esters; sec-butanol serves as both reactant and solvent.

  • Yield : Reported yields for analogous methyl and ethyl esters range from 55% to 82%.

Table 1: Optimization of Pd-Catalyzed Carbonylation for Sec-Butyl Ester Synthesis

ParameterConditionImpact on Yield
CO Pressure32 atmMaximizes CO insertion efficiency
PdI₂ Loading2 mol%Balances cost and reactivity
Reaction Time36 hoursEnsures complete conversion
KI Co-Catalyst10:1 (KI:Pd)Enhances catalytic activity

Acid-Catalyzed Esterification of Pre-Formed Carboxylic Acid

This two-step method involves synthesizing the tetrahydrobenzo[b]thiophene-3-carboxylic acid followed by esterification with sec-butanol.

Step 1: Hydrolysis of Methyl Ester to Carboxylic Acid

As demonstrated in, the methyl ester of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is hydrolyzed under basic conditions:

  • Reagents : Aqueous NaOH (2 M) in ethanol at 60–80°C for 12 hours.

  • Workup : Acidification with HCl precipitates the carboxylic acid, which is purified via recrystallization (reported yield: 50%).

Step 2: Esterification with Sec-Butanol

The carboxylic acid is converted to the sec-butyl ester via two pathways:

  • Acid Chloride Route :

    • Activation : Thionyl chloride (SOCl₂) converts the acid to its chloride at reflux.

    • Esterification : Reacting the acid chloride with sec-butanol in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C yields the ester.

  • Direct Coupling :

    • Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry DCM.

    • Yield : Comparable to acid chloride method (70–85% for analogous esters).

Critical Considerations :

  • Purity : Column chromatography (hexane/ethyl acetate, 95:5) removes unreacted alcohol and byproducts.

  • Side Reactions : Over-esterification or trans-esterification is mitigated by stoichiometric control.

Cyclocondensation Approaches

Modified Gewald reactions offer an alternative route, leveraging cyclohexanone derivatives to construct the tetrahydrobenzo[b]thiophene core.

Gewald Reaction Adaptation

  • Reactants : Cyclohexanone, cyanoacetate ester, and elemental sulfur.

  • Conditions : Reflux in ethanol with morpholine as a base for 12 hours.

  • Mechanism :

    • Knoevenagel condensation between cyclohexanone and cyanoacetate forms an α,β-unsaturated nitrile.

    • Sulfur incorporation via cyclization yields the 2-aminothiophene ring.

Sec-Butyl Ester Incorporation :

  • Using sec-butyl cyanoacetate instead of methyl/ethyl variants directly introduces the ester group.

  • Yield : 60–75% for similar tetrahydrobenzothiophenes.

Table 2: Comparative Analysis of Cyclocondensation Methods

ParameterGewald ReactionPd-Catalyzed Route
Starting MaterialsCyclohexanone, cyanoacetate, S₈Iodocyclohexene, CO, sec-butanol
Reaction Time12 hours36 hours
Yield60–75%55–82%
ScalabilityModerateHigh (continuous CO flow)

Challenges and Optimization Strategies

Steric Hindrance in Esterification

The sec-butyl group’s bulkiness necessitates prolonged reaction times and excess alcohol to drive esterification to completion. Kinetic studies suggest a 20% increase in reaction time compared to methyl esters.

Purification Complexities

  • Byproducts : Unreacted sec-butanol and dialkylcarbonates require careful chromatography (silica gel, hexane/ethyl acetate gradient).

  • Crystallization : Low-temperature recrystallization from hexane/ethyl acetate mixtures enhances purity (>98%).

Scientific Research Applications

Cancer Research

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential anticancer properties:

  • Apoptosis Induction : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines, particularly MCF-7 breast cancer cells, with an IC₅₀ value ranging from 23.2 to 49.9 μM, indicating significant cytotoxicity against these cells .
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound leads to G2/M phase arrest and S-phase arrest in MCF-7 cells, suggesting its role in inhibiting cell proliferation through modulation of the cell cycle .

Neuropharmacology

Preliminary studies indicate that this compound may have neuroprotective effects:

  • Acetylcholinesterase Inhibition : The compound has been identified as a potential acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's .

Chemical Reactions

The compound can undergo various chemical reactions that may lead to new derivatives with enhanced biological activity:

  • Oxidation : It can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions can yield corresponding amines or other reduced forms.
  • Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by other groups .

Case Study 1: Anticancer Activity

In a study focusing on MCF-7 cells treated with this compound:

  • The compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

A preliminary investigation into the neuroprotective effects of the compound revealed:

  • Significant inhibition of acetylcholinesterase activity in vitro, suggesting potential therapeutic applications for cognitive disorders.

Mechanism of Action

The mechanism of action of Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Methyl and ethyl esters are more polar, favoring solubility in hydrophilic environments .
  • Synthetic Accessibility : Methyl and ethyl esters are easier to synthesize due to the commercial availability of their respective alcohols. Sec-butyl derivatives require specialized reagents, which may complicate scalability .

Crystallographic and Conformational Analysis

X-ray crystallography studies of related compounds reveal:

  • Half-Chair Conformation : The tetrahydrobenzothiophene ring adopts a half-chair conformation, with disordered methylene groups in some derivatives (e.g., ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) .
  • Hydrogen Bonding: Intramolecular N–H···O hydrogen bonds stabilize the planar arrangement of the ester and amino groups, a feature conserved across methyl, ethyl, and sec-butyl derivatives .

Biological Activity

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 438220-75-8) is a synthetic compound that exhibits various biological activities, particularly in the fields of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂S
Molecular Weight253.361 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point420.6 ± 45.0 °C at 760 mmHg
LogP5.45
Flash Point208.2 ± 28.7 °C

This compound interacts with various molecular targets, influencing several biological pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. It exhibits an IC₅₀ value ranging from 23.2 to 49.9 μM, indicating significant cytotoxicity against these cells .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase arrest and S-phase arrest in the cell cycle of MCF-7 cells, suggesting its role in inhibiting cell proliferation through cell cycle modulation .
  • Neuropharmacological Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases by acting as an acetylcholinesterase (AChE) inhibitor .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in MCF-7 cells by inducing apoptosis and necrosis. The percentage of early apoptotic cells increased significantly compared to untreated controls .
  • In Vivo Studies : Animal studies indicated that administration of this compound resulted in a significant reduction in tumor mass compared to control treatments. For instance, it showed a decrease in solid tumor mass by approximately 54% when compared to standard chemotherapy agents like 5-FU .

Neuroprotective Effects

Research has also pointed towards its neuroprotective properties:

  • AChE Inhibition : The compound has been evaluated for its ability to inhibit AChE activity, which is crucial for the management of Alzheimer's disease symptoms .

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells treated with this compound, researchers observed a significant increase in apoptosis markers and a reduction in cell viability over a 48-hour period .
  • Tumor Growth Inhibition : In vivo experiments involving tumor-bearing mice demonstrated that the compound effectively reduced tumor volume and weight when administered over a period of seven days post-tumor inoculation. The results were comparable to those achieved with established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized via a Gewald reaction , which involves cyclohexanone, a cyanoacetate derivative (e.g., ethyl cyanoacetate), and sulfur in the presence of a base like N-ethylmorpholine. Post-synthetic modifications include:

  • Acylation/benzoylation : Reacting the amino group with acyl chlorides (e.g., benzoyl chloride) under reflux in chloroform .
  • Esterification : Introducing the sec-butyl group via transesterification or direct alkylation of the carboxylate intermediate.

Key reagents and conditions :

StepReagents/ConditionsProduct
Gewald coreCyclohexanone, ethyl cyanoacetate, S8, N-ethylmorpholine, ethanol, 60°C2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
DerivatizationBenzoyl chloride, chloroform, refluxSec-butyl ester via alkylation

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and hydrogen-bonding motifs. SHELX programs (e.g., SHELXL) refine disordered atoms, as seen in cyclohexene ring methylene groups split over two positions .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent integration, while IR identifies functional groups (e.g., ester C=O at ~1700 cm<sup>-1</sup>).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> for C13H21NO2S: calc. 256.13, observed 256.12) .

Q. What are the typical reactivity patterns of the amino and ester groups in this compound?

  • Amino group : Participates in nucleophilic acylation (e.g., with benzoyl chloride) to form amides, critical for bioactivity studies .
  • Ester group : Undergoes hydrolysis to carboxylic acid under basic conditions or transesterification with alcohols (e.g., sec-butanol) .
  • Thiophene ring : Susceptible to electrophilic substitution (e.g., sulfonation) for introducing polar groups .

Advanced Research Questions

Q. How are crystallographic disorders resolved during structural refinement?

Disordered atoms (e.g., in cyclohexene rings) are modeled using SHELXL's EADP instruction , assigning anisotropic displacement parameters and split occupancies (e.g., 0.64:0.36 ratio). Constraints maintain chemically reasonable geometries .

Q. What methodologies identify hydrogen-bonding interactions in its crystal lattice?

Graph-set analysis (Bernstein et al., 1995) classifies motifs like S(6) rings from N–H···O bonds. Intermolecular C–H···O interactions form R2<sup>2</sup>(16) loops, stabilizing crystal packing .

Q. How does computational modeling complement experimental data in studying bioactivity?

  • Docking studies : Predict binding affinities to targets (e.g., enzymes) using software like AutoDock.
  • QSAR : Correlates substituent effects (e.g., sec-butyl vs. ethyl esters) with biological activity (e.g., IC50 in anticancer assays) .
  • DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Q. What strategies validate biological activity data across conflicting studies?

  • Dose-response assays : Establish reproducibility in cytotoxicity (e.g., against MCF-7 cells) .
  • Structural analogs : Compare activity of derivatives (e.g., methyl vs. sec-butyl esters) to isolate functional group contributions .
  • Control experiments : Rule out assay interference (e.g., solvent effects) using vehicle-only groups .

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